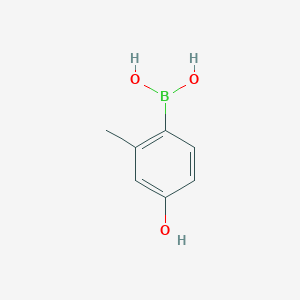

4-Hydroxy-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

(4-hydroxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIYNIONWDBJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378464 | |

| Record name | 4-Hydroxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493035-82-8 | |

| Record name | B-(4-Hydroxy-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493035-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a hydroxyl group and a methyl group on the phenyl ring, offer distinct reactivity and opportunities for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 493035-82-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉BO₃ | [1][4][5] |

| Molecular Weight | 151.96 g/mol | [1][4][5] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Melting Point | 100-104 °C | [2] |

| Boiling Point | 361.4 ± 52.0 °C (Predicted) | [2] |

| Solubility | Soluble in alcohols and some organic solvents; slightly soluble in water. | [2] |

| Purity | ≥95% (HPLC) | [1] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, d₆-DMSO) | δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H) | [1] |

| ESI-LCMS | m/z 151 (M-H)⁻ | [1] |

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active molecules. The presence of the hydroxyl and methyl groups on the phenyl ring can influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity and the properties of the resulting coupled products.

Synthesis of Kinase Inhibitors

A significant area of application for this boronic acid is in the synthesis of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a key building block for the synthesis of various kinase inhibitors, including those targeting c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). These inhibitors often feature a substituted pyrazole or pyridine core, which can be coupled with the 4-hydroxy-2-methylphenyl moiety via a Suzuki-Miyaura reaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding pinacol ester precursor.[1]

Materials:

-

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

-

Sodium periodate

-

Ammonium acetate

-

Acetone

-

Water

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Sodium chloride

Procedure:

-

To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol) and ammonium acetate (11.15 mmol) in a 2:1 mixture of acetone and water (36 mL), add sodium periodate (11.15 mmol) at room temperature.[1]

-

Stir the reaction mixture for 68 hours.[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[1]

-

Add sodium chloride to the concentrated filtrate and extract with ethyl acetate.[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.[1]

-

Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to yield this compound as a solid.[1]

Suzuki-Miyaura Coupling for the Synthesis of a JNK Inhibitor Precursor

The following is an adapted, general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid to form a key intermediate in the synthesis of JNK inhibitors. This protocol is based on similar transformations reported in the literature.[7]

Materials:

-

Aryl halide (e.g., a substituted bromopyrazole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture to the vessel.

-

Add the palladium catalyst (0.02-0.10 equiv) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways

Molecules synthesized using this compound as a key building block often target critical signaling pathways involved in disease. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are prominent examples.

JNK Signaling Pathway

The JNK signaling pathway is a crucial stress-activated protein kinase cascade involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[2][3][4] Dysregulation of the JNK pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.

p38 MAPK Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the regulation of inflammatory responses.[1][8][9][10] Consequently, it is also a significant target for the development of anti-inflammatory drugs.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the development of pharmaceuticals, particularly kinase inhibitors. Its well-defined physicochemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective utilization in the synthesis of novel and complex molecular architectures.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 5-Hydroxytoluene-2-boronic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2-boronic acid, also known as (5-hydroxy-2-methylphenyl)boronic acid, is an aromatic boronic acid with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring both a hydroxyl and a methyl group on the phenyl ring in addition to the boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] Furthermore, the incorporation of the boronic acid functional group into molecules has been a burgeoning area of interest in drug discovery, with several boronic acid-containing drugs approved for clinical use.[2][3] This guide provides a comprehensive overview of the structure, formula, synthesis, and potential applications of 5-Hydroxytoluene-2-boronic acid, tailored for professionals in research and drug development.

Chemical Structure and Formula

The chemical structure and key identifiers for 5-Hydroxytoluene-2-boronic acid are summarized in the table below.

| Property | Value |

| Systematic Name | (5-Hydroxy-2-methylphenyl)boronic acid |

| CAS Number | 1375216-45-7 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| InChI Key | ONNUFDZTGJBMSO-UHFFFAOYSA-N |

The structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂), a hydroxyl group (-OH), and a methyl group (-CH₃) at positions 2, 5, and 1 respectively.

Synthesis

A plausible synthetic route for 5-Hydroxytoluene-2-boronic acid can be adapted from general methods for preparing hydroxyphenylboronic acids, such as those described in patent literature.[4][5] A common approach involves a multi-step synthesis starting from a readily available substituted nitrobenzene.

Experimental Protocol: A Plausible Synthetic Pathway

This protocol is a representative example based on established chemical transformations for analogous compounds.

Step 1: Bromination of 4-Methyl-3-nitrophenol

-

To a solution of 4-methyl-3-nitrophenol in a suitable solvent (e.g., dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., trifluoromethanesulfonic acid).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-methyl-5-nitrophenol.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-bromo-4-methyl-5-nitrophenol in a mixture of ethanol, acetic acid, and water.

-

Heat the solution to approximately 70°C and add iron powder in portions.

-

Monitor the reaction by TLC until the reduction of the nitro group to an amine is complete.

-

Filter the reaction mixture to remove iron salts and concentrate the filtrate.

-

Purify the resulting amino phenol, if necessary.

Step 3: Diazotization and Hydrolysis

-

Dissolve the amino phenol in an aqueous solution of sulfuric acid.

-

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Heat the reaction mixture to reflux to hydrolyze the diazonium salt to a hydroxyl group, yielding 2-bromo-5-hydroxytoluene.

-

Purify the product, for example, by column chromatography on silica gel.

Step 4: Borylation

-

Dissolve the 2-bromo-5-hydroxytoluene in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon).

-

Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

-

To the resulting aryllithium species, add a borate ester, such as triisopropyl borate, dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the borate ester to the boronic acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 5-Hydroxytoluene-2-boronic acid.

-

Purify the final product by recrystallization or column chromatography.

Caption: Plausible synthetic workflow for 5-Hydroxytoluene-2-boronic acid.

Applications in Organic Synthesis

The primary application of 5-Hydroxytoluene-2-boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction using 5-Hydroxytoluene-2-boronic acid.

Materials:

-

5-Hydroxytoluene-2-boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

-

In a reaction vessel, combine 5-Hydroxytoluene-2-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0 equivalents).

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80°C to 110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-Hydroxytoluene-2-boronic acid is not extensively reported in the public domain, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The study of structure-activity relationships (SAR) of related hydroxyphenylboronic acids provides valuable insights.[6][7]

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[8] The presence of the hydroxyl and methyl groups on the phenyl ring of 5-Hydroxytoluene-2-boronic acid can influence its binding affinity and selectivity for specific enzyme targets.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anticancer Agents: Boronic acids, most notably the proteasome inhibitor Bortezomib, have demonstrated significant anticancer activity.[1] The unique substitution pattern of 5-Hydroxytoluene-2-boronic acid could be exploited to design novel inhibitors of cancer-related enzymes.

-

Antibacterial and Antifungal Agents: Certain boronic acid derivatives have shown promising antimicrobial properties.[9] The development of new antimicrobial agents is a critical area of research, and this compound could serve as a scaffold for such efforts.

-

Anti-inflammatory Agents: Inflammation is a key pathological feature of many diseases. Boronic acids have been investigated for their anti-inflammatory potential, and derivatives of 5-Hydroxytoluene-2-boronic acid could be designed to target inflammatory pathways.

-

Neurological Disorders: The role of various enzymes in neurological disorders is well-established. Boronic acid-based inhibitors could be developed to modulate the activity of these enzymes for therapeutic benefit.

Conclusion

5-Hydroxytoluene-2-boronic acid is a valuable chemical entity with a well-defined structure and formula. While specific, detailed experimental protocols for its synthesis and biological evaluation are not widely available in peer-reviewed literature, established methodologies for the synthesis of analogous compounds provide a clear path for its preparation. Its primary utility lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. Furthermore, based on the known biological activities of related boronic acid derivatives, 5-Hydroxytoluene-2-boronic acid represents a promising scaffold for the design and development of novel therapeutic agents across a range of disease areas. Further research into the specific biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. WO2005058918A1 - Novel phenyl-boronic acid derivatives and methods for the production thereof - Google Patents [patents.google.com]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of 4-Hydroxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylphenylboronic acid, with the CAS Number 493035-82-8, is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring both a hydroxyl and a methyl group on the phenyl ring in addition to the boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, with a focus on its role in the development of pharmaceuticals and advanced materials.[1]

Physical and Chemical Properties

This compound is typically a white to off-white powder or crystalline solid.[1][3] It is soluble in alcohols and some other organic solvents, while being only slightly soluble in water.[4] For long-term storage, it should be kept in a dark place and sealed in a dry environment at room temperature.[4][5]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BO₃ | [4] |

| Molecular Weight | 151.96 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 100-104 °C | [4][5] |

| Boiling Point | 361.4 ± 52.0 °C (Predicted) | [4][5] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4][5] |

| pKa | 9.17 ± 0.58 (Predicted) | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 493035-82-8 | [4] |

| Synonyms | 5-Hydroxytoluene-2-boronic acid, 4-Hydroxy-2-methylbenzeneboronic acid | [1][3] |

| PubChem ID | 2773448 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding pinacol ester, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[5]

Materials:

-

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol)

-

Sodium periodate (11.15 mmol)

-

Ammonium acetate (11.15 mmol)

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

In a suitable reaction vessel, dissolve 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ammonium acetate in a 2:1 mixture of acetone and water.

-

Add sodium periodate to the solution at room temperature.

-

Stir the reaction mixture for approximately 68 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

To the concentrated filtrate, add sodium chloride and perform an extraction with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.[5]

Characterization Data:

-

¹H NMR (400 MHz, d₆-DMSO): δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H).[5]

-

ESI-LCMS (m/z): 151 (M-H)⁻.[5]

Experimental Workflow: Synthesis

References

An In-depth Technical Guide on the Solubility of 4-Hydroxy-2-methylphenylboronic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-2-methylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates qualitative information, presents solubility data for analogous boronic acids, and details a robust experimental protocol for solubility determination.

Introduction to this compound

This compound (CAS No. 493035-82-8) is an organic boron compound with the molecular formula C7H9BO3.[1] It appears as a white to off-white crystalline solid.[1][2] This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and holds potential in the development of pharmaceuticals and chemical sensors.[2] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

Direct quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented. However, qualitative descriptions indicate that it is soluble in alcohols and some organic solvents, while being only slightly soluble in water.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1] |

| Alcohols | Soluble | [1] |

| Organic Solvents | Soluble in some | [1] |

Given the lack of specific data, it is common practice to reference the solubility of structurally similar compounds. Phenylboronic acid is a suitable proxy for estimating the solubility behavior of its derivatives. The esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[3]

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

The following data for phenylboronic acid can serve as a useful reference for anticipating the solubility characteristics of this compound.

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Chloroform | 25 | ~0.04 |

| 3-Pentanone | 25 | ~0.18 |

| Acetone | 25 | ~0.25 |

| Dipropyl ether | 25 | ~0.22 |

| Methylcyclohexane | 25 | <0.001 |

Note: This data is for phenylboronic acid and is intended as a proxy. Actual solubility of this compound will vary.[4]

Experimental Protocol for Solubility Determination

When specific solubility data is unavailable, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

3.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel or sealed vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable ramp (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe, turbidity sensor, or laser beam and photodetector for observing clarity

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel to create a mixture of known composition.[7]

-

Equilibration: Place the vessel in the temperature-controlled bath and begin vigorous stirring to ensure the mixture is homogeneous.[5]

-

Heating: Slowly and steadily increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[3][7]

-

Observation: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[6][7]

-

Data Recording: Record the temperature at which the solution becomes clear.

-

Data Analysis: Repeat the procedure for several different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).[3]

3.3. Workflow for Experimental Solubility Determination

The following diagram illustrates the workflow for the dynamic method of solubility determination.

Application in Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The solubility of the boronic acid in the reaction solvent is critical for the efficiency of this process.

The generalized scheme for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid is depicted below.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides a framework for researchers by summarizing available qualitative information, presenting data for analogous compounds, and detailing a comprehensive experimental protocol. A thorough understanding and experimental determination of its solubility in various common laboratory solvents are essential for the effective utilization of this versatile compound in research and development.

References

Spectral Analysis of 4-Hydroxy-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Hydroxy-2-methylphenylboronic acid (CAS No. 493035-82-8), a key building block in organic synthesis and medicinal chemistry. This document compiles available spectroscopic data (¹H NMR and Mass Spectrometry) and outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.28 | s | 1H | Ar-OH |

| 7.70 | d | 1H | Ar-H |

| 6.56-6.52 | m | 2H | Ar-H |

| 2.55 | s | 3H | Ar-CH₃ |

| [1] |

¹³C NMR Data

Infrared (IR) Spectroscopy

While the experimental IR spectrum for this compound is not available in public databases, the expected characteristic absorption bands for its functional groups are listed below.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2975-2850 |

| C=C stretch (aromatic) | 1620-1450 |

| B-O stretch | 1380-1310 |

| C-O stretch (phenol) | 1260-1180 |

| O-H bend (boronic acid) | 1200-1100 |

Mass Spectrometry (MS)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI-LCMS | 151 | [M-H]⁻ |

| [1] |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acquisition of NMR spectra for arylboronic acids requires consideration of their tendency to form boroxines (anhydrides) in solution, which can lead to complex or uninterpretable spectra.

Sample Preparation:

-

The boronic acid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard NMR tube.

-

The use of protic solvents like Methanol-d₄ can help to break up boroxine oligomers, resulting in a cleaner spectrum, though the B-OH and phenolic OH protons may exchange with the solvent.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using proton-decoupling techniques. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples like this compound, several techniques can be employed to obtain an IR spectrum.

Attenuated Total Reflectance (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This is a rapid and common method for solid samples.

Potassium Bromide (KBr) Pellet:

-

A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder.

-

The mixture is then pressed under high pressure to form a transparent pellet.

-

The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Sample Preparation and Introduction:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with a small amount of volatile acid or base to aid ionization.

-

The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

-

Ion Source: The sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets.

-

Mass Analyzer: The ions generated are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detector: The separated ions are detected, and a mass spectrum is generated.

Visualizations

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: General workflow for spectral analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Hydroxy-2-methylphenylboronic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Hydroxy-2-methylphenylboronic acid (CAS No. 493035-82-8). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results. This document also includes relevant experimental protocols where this compound is utilized.

Chemical and Physical Properties

This compound is an organic boron compound used in various chemical syntheses.[1] Its properties are summarized below.

| Property | Value |

| CAS Number | 493035-82-8[1][2][3] |

| Molecular Formula | C₇H₉BO₃[1][2][3] |

| Molecular Weight | 151.96 g/mol [1][2][3] |

| Appearance | White to off-white powder or crystal.[2][4] |

| Melting Point | 100-104°C[1][3] |

| Boiling Point | 361.4 ± 52.0 °C (Predicted)[1][3] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted)[1][3] |

| Storage Temperature | 0-8 °C or Room Temperature, sealed in a dry, dark place.[2][3] |

Safety and Hazard Information

While specific GHS classification for this compound is not consistently available, data from structurally similar arylboronic acids, such as 4-methylphenylboronic acid and 3-fluoro-4-hydroxyphenylboronic acid, indicate that it should be handled as an irritant.[5][6][7] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][5][6][7] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[3][5][6][7] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3][8][6] |

First Aid Measures

Proper first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10][11] If skin irritation occurs, seek medical advice.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[5] If eye irritation persists, get medical attention.[5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[9][10] |

Handling and Storage Protocols

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow should be followed to ensure safety when handling boronic acids.

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation risk.[12][13] Ensure that eyewash stations and safety showers are readily accessible.[9][10]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[10][12][14]

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile).[12][13][14]

-

Body Protection : Wear a lab coat and other protective clothing to prevent skin contact.[12][14]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.[14]

-

Safe Handling Practices

-

Minimize dust generation and accumulation.[8]

Storage Conditions

Proper storage is essential to maintain the compound's stability and prevent hazardous situations.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[14] Some suppliers recommend refrigeration (0-8 °C).[2] |

| Container | Keep in a tightly closed container.[9][13][14] |

| Atmosphere | Store in a well-ventilated area.[8][9][14] Sealing in a dry environment is recommended.[3] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[9][10][14][15] |

Spill and Disposal Procedures

Spill Response

In case of a spill, a clear and systematic response is required.

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[13]

-

Cleanup : Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[9][11] Place the collected material into a suitable, labeled container for disposal.[11][12]

-

Decontamination : Clean the affected area thoroughly after material pickup is complete.[13]

Waste Disposal

-

Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations.[11][12]

-

Do not dispose of down the drain or in regular trash.[12]

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.[12]

Fire and Explosion Hazard Data

-

Flammability : Not classified as flammable. Boronic acids are generally stable under normal conditions.[11][15]

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[8]

-

Hazardous Decomposition Products : Upon thermal decomposition, may produce carbon oxides (CO, CO₂) and boron oxides.[8][9][10]

-

Firefighting Precautions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9][11]

Experimental Protocols

This compound is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules.[2][16]

Synthesis of this compound

This protocol describes the synthesis from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[3][17]

-

Materials :

-

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol)

-

Sodium periodate (11.15 mmol)

-

Ammonium acetate (11.15 mmol)

-

Acetone and water (2:1 mixture)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Silica gel

-

-

Procedure :

-

To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ammonium acetate in a 2:1 mixture of acetone and water, add sodium periodate at room temperature.[3][17]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[3][17]

-

Add sodium chloride to the concentrated filtrate and extract with ethyl acetate.[3][17]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[3][17]

-

Purify the residue by silica gel chromatography (eluent: 1:4 ethyl acetate:hexanes) to yield this compound as a solid.[3][17]

-

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a key reagent for forming C-C bonds, which is a fundamental process in drug development.[2][16][18][19]

-

Materials :

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, dppf)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME), often with water

-

-

Procedure :

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Add the anhydrous solvent(s) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 60-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired biaryl compound.

-

This guide provides a framework for the safe and effective use of this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before commencing any work.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-Hydroxy-2-methyl)phenylboronic acid | 493035-82-8 [amp.chemicalbook.com]

- 4. This compound | 493035-82-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

- 12. benchchem.com [benchchem.com]

- 13. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 14. benchchem.com [benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. nbinno.com [nbinno.com]

- 17. (4-Hydroxy-2-methyl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to High-Purity 4-Hydroxy-2-methylphenylboronic Acid

For researchers, scientists, and drug development professionals, the selection of high-purity starting materials is a critical determinant of success in the synthesis of novel therapeutics. 4-Hydroxy-2-methylphenylboronic acid (CAS No. 493035-82-8) has emerged as a valuable building block in medicinal chemistry, particularly in the construction of complex molecules targeting key signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its applications in drug discovery, and detailed experimental protocols.

Commercial Availability and Purity Specifications

A survey of prominent chemical suppliers reveals the ready availability of this compound, with purity levels suitable for demanding research and development applications. The compound is typically offered as a white to off-white powder. While specific impurity profiles are detailed in the Certificate of Analysis (CoA) available from each supplier, a general comparison of specifications is provided below.

| Supplier | Purity Specification | Analytical Method | Appearance |

| Chem-Impex | ≥ 95% | HPLC | White to off-white powder |

| Sigma-Aldrich | Not specified on product page; CoA required | - | Solid |

| TCI America | 97.0 to 114.0 % | - | White to Almost white powder to crystal |

| BLDpharm | 98% | HPLC, NMR | - |

Note: The purity range provided by TCI America may reflect the presence of varying amounts of the corresponding boronic anhydride.

Key Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

Its utility is particularly highlighted in the synthesis of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways that control cell growth, proliferation, and survival. The substituted phenyl ring of this compound can serve as a key pharmacophoric element, providing specific interactions with the target protein.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent and water (if using a biphasic system) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.

Application in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The hypothetical role of a biaryl compound derived from this compound as a PI3K inhibitor can be visualized within the context of the signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway and a Point of Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade and the potential point of intervention by a kinase inhibitor.

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged from the realm of synthetic curiosities to become indispensable tools in medicinal chemistry. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols and interact with key enzymatic residues, have paved the way for their application in a diverse array of therapeutic and diagnostic areas. This technical guide provides an in-depth exploration of the core applications of substituted phenylboronic acids, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Therapeutic Applications: From Enzyme Inhibition to Targeted Drug Delivery

Substituted phenylboronic acids have demonstrated significant therapeutic potential, most notably as enzyme inhibitors. The boron atom's ability to adopt a tetrahedral geometry allows it to mimic the transition state of serine protease-catalyzed reactions, leading to potent and often reversible inhibition.

Proteasome Inhibition in Oncology

The proteasome, a multi-catalytic protease complex, is a critical regulator of intracellular protein homeostasis. Its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma. Phenylboronic acid-containing drugs, such as bortezomib and ixazomib, are potent proteasome inhibitors.

Bortezomib was the first-in-class proteasome inhibitor to receive FDA approval. It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] This inhibition disrupts the degradation of pro-apoptotic factors and key cell cycle regulators, ultimately leading to programmed cell death in cancerous cells. A key downstream effect of proteasome inhibition by bortezomib is the suppression of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2][3]

Ixazomib , a second-generation oral proteasome inhibitor, also reversibly inhibits the chymotrypsin-like activity of the β5 subunit.[1][4] Its oral bioavailability offers a significant advantage in clinical practice.

Quantitative Data: Proteasome Inhibitors

| Compound | Target | Cell Line/Enzyme | IC50 / Ki | Citation |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | Multiple Myeloma Cell Lines | IC50: 1.9 - 10.2 nM (48h) | [5] |

| RPMI-8226 | IC50: 15.9 nM | [6] | ||

| U-266 | IC50: 7.1 nM | [6] | ||

| 26S Proteasome (Chymotrypsin-like) | Median IC50: ~10 nM | [7] | ||

| 26S Proteasome (Caspase-like) | Median IC50: ~400 nM | [7] | ||

| 26S Proteasome (Trypsin-like) | Median IC50: >1000 nM | [7] | ||

| Ixazomib | 20S Proteasome (β5, Chymotrypsin-like) | Enzyme Assay | IC50: 3.4 nM | [1][4] |

| 20S Proteasome (β1, Caspase-like) | IC50: 31 nM | [4] | ||

| 20S Proteasome (β2, Trypsin-like) | IC50: 3500 nM | [4] | ||

| L540 (Hodgkin Lymphoma) | ED50: 25 nM | [8] | ||

| HH (T-cell Lymphoma) | ED50: 41 nM | [8] | ||

| Hut78 (T-cell Lymphoma) | ED50: 52 nM | [8] | ||

| Jurkat (T-cell Lymphoma) | ED50: 38 nM | [8] | ||

| L428 (Hodgkin Lymphoma) | ED50: 117 nM | [8] |

Signaling Pathway: Bortezomib Inhibition of the Canonical NF-κB Pathway

β-Lactamase Inhibition in Infectious Diseases

The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring. Substituted phenylboronic acids have been developed as potent inhibitors of serine β-lactamases.

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[9] It is effective against a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), which are a significant cause of multidrug-resistant infections.[9][10]

A variety of non-cyclic substituted phenylboronic acids have also been investigated as broad-spectrum β-lactamase inhibitors, showing activity against Class A and Class C enzymes.[11]

Quantitative Data: β-Lactamase Inhibitors

| Compound | Target Enzyme | Ki (µM) | Citation |

| Vaborbactam | KPC-2 | 0.056 | [9] |

| KPC-3 | 0.050 | [9] | |

| CTX-M-15 | 0.022 | [9] | |

| AmpC | 0.18 | [9] | |

| OXA-48 | 14 | [9] | |

| Phenylboronic acid derivative 2 | KPC-2 | 0.35 | [11] |

| GES-5 | 0.8 | [11] | |

| AmpC | >200 | [11] | |

| Phenylboronic acid derivative 3 | KPC-2 | 1.1 | [11] |

| GES-5 | 1.5 | [11] | |

| AmpC | 0.7 | [11] | |

| Phenylboronic acid derivative 11 | AmpC | 0.026 | [12] |

Glucose-Responsive Insulin Delivery

The ability of phenylboronic acids to form reversible covalent bonds with diols has been ingeniously exploited in the development of "smart" insulin delivery systems. These systems are designed to release insulin in response to changes in blood glucose levels, mimicking the function of a healthy pancreas.

The general principle involves the competitive binding of glucose to a phenylboronic acid-functionalized polymer matrix. At low glucose levels, insulin is sequestered within the matrix. As glucose levels rise, glucose displaces the insulin from the boronic acid binding sites, leading to its release.[13][14]

Workflow: Glucose-Responsive Insulin Delivery System

Applications in Diagnostics and Proteomics

The unique reactivity of the boronic acid moiety has also been harnessed for diagnostic and research applications, particularly in the field of proteomics.

Glycoprotein Enrichment for Mass Spectrometry

Glycosylation is a critical post-translational modification that plays a role in a wide range of biological processes. The analysis of glycoproteins is often challenging due to their low abundance. Phenylboronic acid-functionalized materials are used for the selective enrichment of glycoproteins and glycopeptides from complex biological samples.[15][16] The boronic acid reversibly binds to the cis-diol groups present in the glycan moieties of glycoproteins, allowing for their capture and subsequent analysis by mass spectrometry.

Workflow: Glycoprotein Enrichment using Phenylboronic Acid Affinity Chromatography

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

General Procedure for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Substituted phenylboronic acids are key reagents in this reaction.

-

Materials: Aryl halide (1 equiv.), substituted phenylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equiv.), base (e.g., Na₂CO₃, K₂CO₃, CsF; 2-10 equiv.), and an appropriate solvent (e.g., toluene, dioxane, THF).

-

Procedure:

-

To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11]

-

Synthesis of 4-Carboxyphenylboronic Acid:

-

Materials: 4-Bromo-N,N-diisopropylbenzamide, dry tetrahydrofuran (THF), n-butyllithium, triisopropyl borate, lithium hydroxide monohydrate, hydrochloric acid.

-

Procedure:

-

Dissolve 4-bromo-N,N-diisopropylbenzamide in dry THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium and stir for 1 hour.

-

Add triisopropyl borate and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and extract with an organic solvent.

-

Hydrolyze the resulting boronate ester with lithium hydroxide monohydrate in a THF/water mixture.

-

Acidify the aqueous layer with HCl to precipitate 4-carboxyphenylboronic acid.

-

Filter, wash with cold water, and dry to obtain the product.

-

Biological Assays

AmpC β-Lactamase Inhibition Assay (Boronic Acid Disk Test):

This method is used to phenotypically detect the production of AmpC β-lactamases, which can be inhibited by phenylboronic acid.

-

Materials: Mueller-Hinton agar (MHA) plates, cefoxitin disks (30 µg), phenylboronic acid solution (e.g., 400 µg), bacterial inoculum (0.5 McFarland standard).

-

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate an MHA plate with the bacterial suspension using a sterile swab.

-

Place a cefoxitin disk on the agar surface.

-

Place a second cefoxitin disk on the agar and add a specific amount of phenylboronic acid solution (e.g., 20 µL of a 20 mg/mL solution) directly onto this disk.

-

Incubate the plate at 35-37 °C for 16-20 hours.

-

Interpretation: A ≥5 mm increase in the zone of inhibition around the cefoxitin disk with phenylboronic acid compared to the cefoxitin disk alone indicates the presence of an AmpC β-lactamase.

-

Cell Proliferation Assay (MTT Assay for Bortezomib):

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Materials: Multiple myeloma cell lines (e.g., RPMI-8226, U-266), RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, bortezomib, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed the multiple myeloma cells in 96-well plates at a density of approximately 3 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of bortezomib for a specified period (e.g., 24 or 48 hours).

-

Add MTT reagent to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[6]

-

Conclusion

Substituted phenylboronic acids represent a versatile and powerful class of molecules in medicinal chemistry. Their unique ability to interact with biological targets through reversible covalent bonding has led to the development of successful drugs for cancer and infectious diseases. Furthermore, their application in drug delivery and diagnostics highlights their broad utility. The continued exploration of the structure-activity relationships of substituted phenylboronic acids and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic and diagnostic agents in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. NF-kB pathway overview | Abcam [abcam.com]

- 5. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 12. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-羧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

Boronic Acids in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactions, and applications of boronic acids, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3] Their unique reactivity, general stability, and relatively low toxicity have established them as versatile building blocks for the construction of complex molecular architectures.[4][5][6] This guide provides a detailed overview of the core principles of boronic acid chemistry, including their synthesis, key synthetic transformations, and critical role in drug discovery and development.

Core Properties and Synthesis of Boronic Acids

Boronic acids are typically white or off-white crystalline solids with moderate stability to air and moisture, a significant advantage over many other organometallic reagents.[1] The boron atom in boronic acids is electron-deficient, rendering them Lewis acidic.[1][7] This Lewis acidity is central to their reactivity, particularly in the formation of reversible covalent complexes with diols, a property exploited in sensing and protecting group strategies.[2]

The synthesis of boronic acids can be achieved through several reliable methods. One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate ester, followed by acidic hydrolysis.[3][8] Another prevalent method is the palladium-catalyzed Miyaura borylation, which couples aryl or vinyl halides/triflates with a diboron reagent.[2]

Experimental Protocol: Synthesis of Phenylboronic Acid

A standard laboratory-scale synthesis of phenylboronic acid is outlined below.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

-

Iodine (crystal)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether to cover the magnesium.

-

Add a small amount of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate (1.2 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for at least 12 hours.

-

Quench the reaction by slowly adding it to a stirred 10% aqueous sulfuric acid solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Key Reactions of Boronic Acids in Organic Synthesis

The versatility of boronic acids is showcased in a variety of powerful cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Nobel Prize-winning Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate.[6][9] This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[10][11]

Reaction Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

-

Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the biaryl product.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions [12][13]

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |

| 1-Iodonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >98 |

| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | ~85 |

| 4-Bromobenzonitrile | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | ~92 |

Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, through the copper-catalyzed reaction of a boronic acid with an amine or an alcohol.[14][15] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature.[16]

Reaction Mechanism: Chan-Lam Coupling

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.

Materials:

-

Phenylboronic acid

-

Imidazole

-

Copper(II) acetate [Cu(OAc)₂]

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

In a flask, dissolve phenylboronic acid (1.0 mmol) and imidazole (1.2 mmol) in dichloromethane (10 mL).

-

Add copper(II) acetate (1.0 mmol) and pyridine (2.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the N-arylated imidazole product.

Table 2: Substrate Scope and Yields for Chan-Lam Coupling [17][18]

| Boronic Acid | Amine/Alcohol | Catalyst (mol%) | Solvent | Temp | Time (h) | Yield (%) |

| Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | DCM | RT | 24 | ~85 |

| 4-Methoxyphenylboronic acid | Pyrrolidine | Cu(OAc)₂ (10) | DCM | RT | 48 | ~78 |

| Naphthyl-1-boronic acid | Phenol | Cu(OAc)₂ (10) | DCM | RT | 72 | ~65 |

| 3,5-Dimethylphenylboronic acid | Benzylamine | [Cu(OH)·TMEDA]₂Cl₂ (10) | O₂ (atm) | RT | 24 | ~90 |

Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[19][20] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[21]

Materials:

-

Glyoxylic acid monohydrate

-

Benzylamine

-

4-Fluorophenylboronic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 mmol) and benzylamine (1.0 mmol) in ethanol (10 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add 4-fluorophenylboronic acid (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or flash column chromatography.

Table 3: Examples of the Petasis Reaction with Various Substrates [5][22]

| Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Paraformaldehyde | Vinylboronic acid | Toluene | 80 | 12 | ~88 |

| L-Phenylalanine methyl ester | Glyoxylic acid | 4-Methoxyphenylboronic acid | EtOH | RT | 24 | ~92 |

| Dibenzylamine | Salicylaldehyde | Phenylboronic acid | DCM | RT | 48 | ~75 |

| Aniline | Pyruvic acid | 2-Thienylboronic acid | HFIP | RT | 1 | ~85 |

Protecting Groups for Boronic Acids

While boronic acids are relatively stable, certain reaction conditions can lead to undesired side reactions such as protodeboronation or trimerization to form boroxines.[1] To circumvent these issues, the boronic acid moiety can be protected, most commonly as a boronate ester. Pinacol esters are widely used due to their stability and ease of handling.[4] Another important protecting group is N-methyliminodiacetic acid (MIDA), which forms a stable, tetracoordinate boronate that is unreactive in Suzuki-Miyaura couplings but can be readily deprotected under mild basic conditions.[7]

Experimental Workflow: Protection and Deprotection of Boronic Acids

Caption: Workflow for the use of protecting groups in boronic acid synthesis.

Experimental Protocol: MIDA Protection of Phenylboronic Acid[24]

Materials:

-

Phenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add phenylboronic acid (1.0 mmol), N-methyliminodiacetic acid (1.1 mmol), and toluene (20 mL).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. The MIDA boronate product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum.

Experimental Protocol: Deprotection of a Pinacol Boronate Ester[25][26]

Materials:

-

Alkyl/Aryl pinacol boronate ester

-

Diethanolamine (DEA)

-

Diethyl ether

-

Hydrochloric acid (0.1 M aqueous solution)

Procedure:

-

Dissolve the pinacol boronate ester (1.0 mmol) in diethyl ether (10 mL).

-

Add diethanolamine (1.1 mmol) and stir the mixture at room temperature for 1-2 hours. A precipitate of the DEA boronate should form.

-

Filter the solid DEA boronate and wash with cold diethyl ether.

-

Suspend the DEA boronate in a biphasic mixture of hexane and 0.1 M aqueous HCl and stir vigorously for 20-30 minutes.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free boronic acid.

Boronic Acids in Drug Development

The unique properties of boronic acids have made them valuable pharmacophores in drug design. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[2]